Benzylidenemalononitrile
Overview
Description
Benzylidenemalononitrile (BMN) is a chemical compound that has been extensively studied due to its various applications in organic chemistry and medicinal chemistry. It is known for its ability to inhibit EGF receptor tyrosine kinase activity, which is significant in the context of cancer research . BMN is also a key intermediate in nucleophilic addition reactions with benzylamines, which are studied for their kinetics and mechanisms . Additionally, BMN has been utilized in the development of fluorescent probes for the detection of primary alkyl amine vapor, showcasing its potential in sensory applications .
Synthesis Analysis
The synthesis of BMN derivatives, particularly dimeric tyrphostins, involves linking two BMN units with various spacers. These derivatives are designed to fit the dimeric cross-autophosphorylation signal transduction intermediate of the EGFR tyrosine kinases . Furthermore, BMN can undergo azo coupling with diazotized aromatic amines to afford azo derivatives, which can be further transformed into various heterocyclic compounds, demonstrating its versatility in heterocyclic synthesis .
Molecular Structure Analysis
The molecular structure of BMN and its adducts has been studied using IR spectroscopy and ab initio force field calculations. The adducts of BMN, such as those with potassium cyanide and alkali-metal methoxide, exhibit a carbanionic structure, while the heptylamine adduct forms a zwitterion. The anionic charge in these adducts is primarily localized within the dicyanomethide groups .
Chemical Reactions Analysis
BMN participates in a variety of chemical reactions. For instance, the addition of benzylamines to BMN has been observed to proceed via a concerted mechanism with a hydrogen-bonded, four-center cyclic transition state . The reduction of BMN by chiral aromatic organomagnesium halides indicates the influence of donor-acceptor interactions during the reduction process . Additionally, BMN can react with o-phenylenediamine, leading to the reduced products of the olefins, which involves organic redox reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of BMN are influenced by its functional groups and molecular structure. The polarographic reduction of BMN in aqueous solutions containing methanol varies with pH, demonstrating different reduction mechanisms under acidic and alkaline conditions . The hydrolysis of BMN in basic dimethyl sulfoxide-water solutions is affected by solvent and substituent effects, which alter the kinetics and mechanism of the reaction .
Scientific Research Applications
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Pharmaceutical Industries
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Pharmacology
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Biotech
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Specialty Chemicals
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Perfumery
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Fluorescence-Based Assay to Determine Methane
- BMN is used for fluorescence-based assay to determine methane .
- It is involved in the production of a fluorescence-based assay to determine methane .
- The specific methods of application or experimental procedures are not detailed in the source .
- The outcomes of these applications are not specified in the source .
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Clean Synthesis
- BMN is used in clean synthesis .
- It undergoes Knoevenagel condensation of benzaldehyde and malononitrile .
- The specific methods of application or experimental procedures involve the use of Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite catalysts .
- The outcomes of these applications include the production of BMN with 67.1% conversion of benzaldehyde and 97.6% selectivity .
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Antifouling Agents
- BMN has been introduced to be effective antifouling agents .
- It is used to prevent the accumulation of microorganisms, plants, algae, and animals on wetted surfaces .
- The specific methods of application or experimental procedures are not detailed in the source .
- The outcomes of these applications are not specified in the source .
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Fungicides
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Insecticides
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Cytotoxic Agents
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Riot Control Agents
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Catalyst in Chemical Reactions
- BMN is used as a catalyst in various chemical reactions .
- It is involved in the Knoevenagel condensation of benzaldehyde with malononitrile .
- The specific methods of application or experimental procedures involve the use of Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite catalysts .
- The outcomes of these applications include the production of BMN with 67.1% conversion of benzaldehyde and 97.6% selectivity .
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Fluorescence-Based Assay for Determining Methane
- BMN is used in a fluorescence-based assay for determining methane .
- It is involved in the production of a fluorescence-based assay to determine methane .
- The specific methods of application or experimental procedures are not detailed in the source .
- The outcomes of these applications are not specified in the source .
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Production of Specialty Chemicals
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Perfumery
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Pharmaceutical Industries
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Pharmacology
Safety And Hazards
properties
IUPAC Name |
2-benzylidenepropanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVNYPVYNSIHNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181490 | |
Record name | Malononitrile, benzylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylidenemalononitrile | |
CAS RN |
2700-22-3 | |
Record name | Benzylidenemalononitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2700-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylidenemalononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002700223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylidenemalononitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malononitrile, benzylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Beta,beta-styrenedicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzylidenemalononitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HQB24UJ25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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